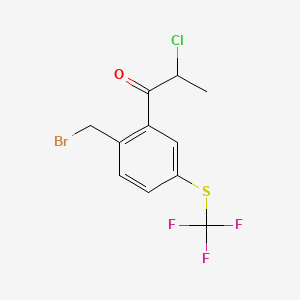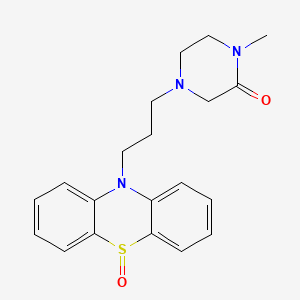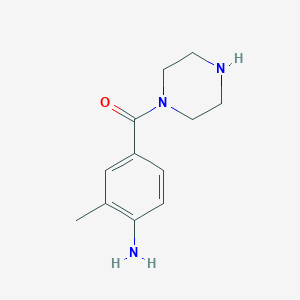
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethyl group, and a trifluoromethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzene with 1,3-dibromopropane under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The benzene ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-(3-hydroxypropyl)-2-ethyl-3-(trifluoromethylthio)benzene.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and processes, making the compound useful in different research applications .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares the bromopropyl and trifluoromethyl groups but lacks the ethyl group, leading to different reactivity and applications.
1-Bromo-3,5-bis(trifluoromethyl)benzene:
Uniqueness
1-(3-Bromopropyl)-2-ethyl-3-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14BrF3S |
|---|---|
Peso molecular |
327.21 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-ethyl-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3S/c1-2-10-9(6-4-8-13)5-3-7-11(10)17-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
VQPYQKMPTKNZOQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC=C1SC(F)(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
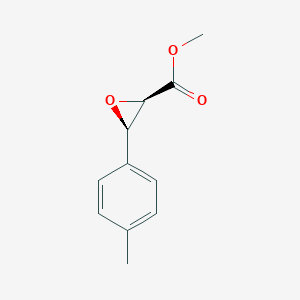

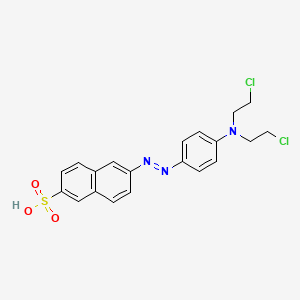
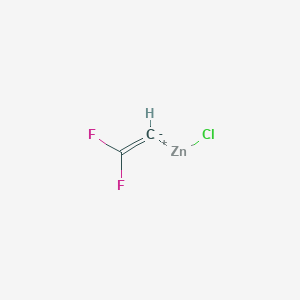
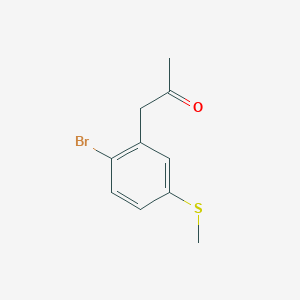

![2-ethoxy-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-6-hydroxy-3-iodobenzamide;hydrochloride](/img/structure/B14070172.png)
